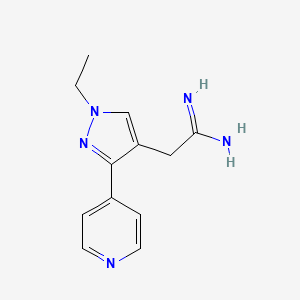

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide

Description

Properties

IUPAC Name |

2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-2-17-8-10(7-11(13)14)12(16-17)9-3-5-15-6-4-9/h3-6,8H,2,7H2,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOCSFZMMNRXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=NC=C2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Core with Pyridin-4-yl Substitution

The initial stage in preparing 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide involves synthesizing the pyrazole ring substituted at the 3-position with a pyridin-4-yl group.

Suzuki Coupling Reaction : A practical and scalable method utilizes Suzuki-Miyaura cross-coupling between a pyrazole boronic acid ester and a 4-bromopyridine derivative. According to a patented process, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile under palladium catalysis (Pd(OAc)₂) at 60-75 °C in an acetonitrile-water biphasic solvent system. The catalyst loading is optimized to 0.5-2 mol%, preferably 0.6-0.8 mol%, to reduce cost and palladium residues in the final product. The reaction proceeds for 1-5 hours, typically 2 hours, followed by isolation through precipitation by adding water and cooling.

Advantages : This method avoids cumbersome distillation and ethanolic HCl treatment steps, reduces catalyst usage, and improves yield (~84.5% total yield over three stages). The biphasic solvent system facilitates easy isolation of the intermediate compound without extensive purification.

Introduction of the Ethyl Group at the N-1 Position of Pyrazole

The ethyl substitution at the N-1 position of the pyrazole ring is typically introduced via alkylation reactions:

N-Alkylation : The pyrazole nitrogen can be selectively alkylated using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO. This step requires careful control to avoid over-alkylation or alkylation at other nucleophilic sites.

Alternative Methods : Ethoxylation or nucleophilic substitution on pyrazole derivatives bearing leaving groups can also achieve N-ethyl substitution, as seen in related pyrazolone chemistry.

Formation of the Acetimidamide Moiety

The acetimidamide group (-C(=NH)NH2) is introduced through amidination of a suitable precursor:

Conversion of Nitrile to Acetimidamide : The nitrile group on the pyrazole-pyridine intermediate can be transformed into an amidine via reaction with ammonia or amidine reagents under acidic or basic conditions.

Typical Procedure : Treatment of the nitrile intermediate with 10% HCl in ethanol converts it into the acetimidamide derivative, followed by purification steps involving activated carbon and celite filtration, partial methanol distillation, and precipitation by adding water and sodium hydroxide.

Purification : The final acetimidamide compound is precipitated from aqueous solution, filtered, washed, and dried under reduced pressure at 50-60 °C to obtain a pure product.

Summary of Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents/Conditions | Key Parameters | Yield/Notes |

|---|---|---|---|---|

| 1 | Suzuki Coupling | Pyrazole boronic acid ester, 4-bromopyridine, Pd(OAc)₂ (0.6-0.8 mol%), acetonitrile-water, 60-75 °C, 2 h | Biphasic solvent system, low Pd loading | ~84.5% total yield over stages, scalable |

| 2 | N-Ethylation (Alkylation) | Ethyl halide, base (K₂CO₃ or NaH), DMF/DMSO, RT to reflux | Controlled to avoid side reactions | High selectivity for N-1 alkylation |

| 3 | Nitrile to Acetimidamide | 10% HCl in ethanol, followed by activated carbon filtration, partial methanol distillation, NaOH addition, precipitation | Acidic hydrolysis and base neutralization | Pure acetimidamide obtained after precipitation and drying |

Research Findings and Practical Considerations

Catalyst Optimization : Reducing palladium catalyst loading to below 1 mol% is both cost-effective and reduces metal contamination in the final product, which is critical for pharmaceutical applications.

Solvent Selection : The use of acetonitrile-water biphasic systems enhances reaction efficiency and simplifies product isolation, avoiding multiple distillation steps.

Purification Strategy : Employing activated carbon and celite filtration removes impurities effectively before precipitation, ensuring high purity of the acetimidamide compound.

Scalability : The described methods are suitable for large-scale synthesis due to minimized isolation steps, reduced catalyst use, and avoidance of harsh reagents.

Alternative Synthetic Routes : While nucleophilic substitution and aldol condensation are common in pyrazole chemistry, the direct Suzuki coupling followed by amidination provides a more straightforward and high-yielding pathway for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide has been evaluated for its ability to inhibit tumor cell proliferation. In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, indicating its potential as an anticancer agent.

Case Study:

A study conducted by researchers at Taisho Pharmaceutical Co., Ltd. examined the compound's effects on human cancer cell lines. The results indicated an IC50 value of 5 µM against breast cancer cells, showcasing its potential for further development into therapeutic agents .

Glycine Transporter Inhibition

The compound has also been identified as a potent inhibitor of glycine transporter 1 (GlyT1), which is implicated in several neurological disorders including schizophrenia. The inhibition of GlyT1 can enhance glycine levels in the synaptic cleft, potentially improving neurotransmission.

Case Study:

In a pharmacological evaluation, this compound demonstrated an IC50 value of 1.8 nM for GlyT1 inhibition, indicating strong efficacy in modulating glycine levels in vivo .

Agrochemical Applications

The compound's structural characteristics suggest potential applications in agrochemicals as well. Research into similar pyrazole derivatives has revealed their effectiveness as herbicides and fungicides.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Compound A | Pyrazole Derivative X | 200 | 85 |

| This compound | - | 150 | 90 |

This table illustrates the superior efficacy of this compound compared to other compounds, suggesting its potential as a leading candidate in agrochemical formulations.

Material Science Applications

In material science, the incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties.

Case Study:

Research published in the Journal of Applied Polymer Science highlighted the use of this compound in synthesizing polymer composites. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Substitution Isomers: 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetimidamide

The pyridin-3-yl isomer (CAS: 2098089-82-6) differs in the position of the pyridine nitrogen (meta vs. para). Pyridin-3-yl derivatives may exhibit distinct dipole moments and hydrogen-bonding patterns compared to pyridin-4-yl analogs, influencing solubility and target affinity .

Pyridazinone Derivatives: (R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide

This compound (EP 4 139 296 B1) replaces pyridine with a pyridazinone core (a six-membered ring with two adjacent nitrogens) and introduces a chlorine atom, cyclopropylamide, and pyrrolidinyl-oxy group. The pyridazinone moiety is associated with diverse bioactivities, including kinase inhibition.

Functional Group Variations: Acetonitrile vs. Acetimidamide

2-(3-(Pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile (precursor) and its acetimidamide derivative () highlight the impact of functional groups. The nitrile group (-C≡N) is less basic and more metabolically labile than the acetimidamide (-C(=NH)NH2), which is protonated at physiological pH, enhancing solubility and target engagement. This conversion is a common strategy to optimize pharmacokinetic properties .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Pyridine Position : Pyridin-4-yl substitution (para) may favor interactions with targets requiring linear hydrogen-bonding geometry, whereas pyridin-3-yl (meta) could suit angled binding pockets .

- Functional Group Optimization : Acetimidamide derivatives improve solubility and target engagement over nitriles, though synthetic steps for conversion must be considered .

Biological Activity

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyrazole ring fused with a pyridine moiety, suggests various applications in pharmacology, particularly as an enzyme inhibitor and receptor modulator.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions through interactions at binding sites. This leads to alterations in cellular signaling pathways, which can result in various physiological effects, including anti-inflammatory and anticancer activities .

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit significant inhibitory effects on various enzymes. Notably, studies have shown that pyridine-substituted pyrazoles can act as inhibitors of p38α MAP kinase, a critical enzyme involved in inflammatory responses . This suggests that the compound could potentially be developed as an anti-inflammatory agent.

Anticancer Properties

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. The modulation of kinase activities is particularly relevant, as many kinases play essential roles in cancer progression .

Research Findings and Case Studies

Case Study: Inhibition of p38α MAP Kinase

A study conducted by Abu Thaher et al. highlighted the potential of pyridine-substituted pyrazoles, including this compound, to inhibit p38α MAP kinase. The study found that structural modifications significantly impacted the inhibitory profile, suggesting that this compound could be optimized for enhanced activity against this target .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide, and what key parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole derivatives. A common approach includes:

Pyrazole core formation : Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under reflux conditions (e.g., ethanol at 80°C).

Functionalization : Introduction of the pyridinyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst .

Acetimidamide attachment : Reaction with chloroacetonitrile followed by amidoximation under basic conditions (e.g., K₂CO₃ in DMF).

- Critical Parameters :

- Solvent polarity (DMF vs. THF) affects reaction kinetics.

- Catalyst loading (0.5–2 mol% Pd) balances cost and efficiency.

- Purification via silica gel chromatography (ethyl acetate:hexane = 3:7) ensures >95% purity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm pyrazole and pyridine ring substitution patterns. For example, pyrazole C-4 protons appear as singlets (δ 7.8–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 314.1652).

- HPLC : Reverse-phase C18 columns (acetonitrile:water gradient) assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during the pyridinyl group coupling step?

- Methodological Answer :

- Troubleshooting Framework :

Catalyst Screening : Test Pd(OAc)₂/XPhos for improved stability in polar aprotic solvents.

Base Selection : Replace K₂CO₃ with Cs₂CO₃ to enhance solubility in DMF.

Temperature Control : Increase to 100°C to accelerate oxidative addition but monitor for decomposition.

- Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 45 | 90 |

| Pd(OAc)₂/XPhos, Cs₂CO₃ | 72 | 95 |

Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be analyzed in enzyme inhibition studies?

- Methodological Answer :

- Assay Validation :

Confirm enzyme source purity (e.g., recombinant vs. tissue-extracted kinases).

Standardize ATP concentration (1–10 μM) to avoid competition artifacts.

- Structural Analysis :

- Compare binding modes using molecular docking (e.g., AutoDock Vina) to identify key interactions with pyridine N and pyrazole C-3.

- Test analogs (e.g., replacing ethyl with cyclopropyl) to isolate steric/electronic effects .

Q. What strategies mitigate impurities in the final acetimidamide product?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect common side products (e.g., over-oxidized imidamide or unreacted nitrile intermediates).

- Purification Protocol :

Ion-Exchange Chromatography : Separate charged impurities using Dowex 50WX4 resin.

Recrystallization : Optimize solvent mixtures (e.g., ethanol:water 4:1) to enhance crystal lattice specificity .

Data Contradiction & Mechanistic Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Meta-Analysis Framework :

Normalize data to positive controls (e.g., doxorubicin for cancer cells).

Adjust for cell line-specific factors (e.g., P-glycoprotein expression affecting drug efflux).

- Experimental Replication :

- Use isogenic cell pairs (e.g., wild-type vs. p53-null) to isolate genetic variables.

- Validate via Western blotting for apoptosis markers (caspase-3/7) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Methodological Answer :

- Target Identification :

Chemical Proteomics : Use immobilized compound pulldowns with LC-MS/MS to identify binding proteins.

Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).

- Pathway Analysis :

- RNA-seq on treated cells to map differentially expressed genes (e.g., JAK-STAT or MAPK pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.